molecular formula C19H17ClN2O3S2 B12211484 N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12211484
M. Wt: 420.9 g/mol
InChI Key: PMZVSYXBDUJEDY-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic organic compound featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) groups and substituted aromatic moieties. The 4-chlorophenyl group at position 3 and the phenylacetamide side chain contribute to its structural complexity.

Properties

Molecular Formula

C19H17ClN2O3S2

Molecular Weight

420.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C19H17ClN2O3S2/c20-14-6-8-15(9-7-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

PMZVSYXBDUJEDY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

This method constructs the tetrahydrothieno[3,4-d][1,thiazole core through a cyclocondensation reaction between 4-chlorophenyl isothiocyanate and 2-phenylacetamide derivatives.

Stepwise Procedure

  • Condensation :

    • Reagents : 4-Chlorophenyl isothiocyanate, 2-phenylacetamide.

    • Conditions : DMF solvent, triethylamine (Et₃N) catalyst, 0°C to room temperature (RT), 12 hours.

    • Intermediate : Thioamide adduct.

  • Cyclization :

    • Conditions : Reflux in toluene, 6 hours.

    • Product : Tetrahydrothieno[3,4-d]thiazole sulfide intermediate.

  • Oxidation to Sulfone :

    • Reagents : Hydrogen peroxide (H₂O₂, 30%) in acetic acid.

    • Conditions : 50°C, 4 hours.

    • Yield : 65% after recrystallization (ethanol).

Characterization Data

  • IR : S=O stretches at 1150–1300 cm⁻¹ confirm sulfone formation.

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 3.85 (s, 2H, CH₂), 3.10 (t, 2H, thieno-CH₂).

Synthetic Route 2: Alkylation-Acylation Strategy

Reaction Overview

This approach modifies preformed thiazolidine derivatives through sequential alkylation and acylation.

Stepwise Procedure

  • Alkylation :

    • Reagents : Thiazolidine, 4-chlorobenzyl bromide.

    • Conditions : Sodium hydride (NaH) in THF, 0°C to RT, 8 hours.

    • Intermediate : N-(4-Chlorobenzyl)thiazolidine.

  • Acylation :

    • Reagents : Phenylacetyl chloride.

    • Conditions : Dichloromethane (DCM), Et₃N, RT, 4 hours.

    • Intermediate : Acylated thiazolidine.

  • Oxidation :

    • Reagents : m-Chloroperbenzoic acid (mCPBA).

    • Conditions : DCM, 0°C to RT, 6 hours.

    • Yield : 58% after column chromatography (silica gel, hexane:ethyl acetate).

Characterization Data

  • MS (ESI) : m/z 483.7 [M+H]⁺.

  • ¹³C NMR (DMSO-d₆): δ 170.2 (C=O), 135.6–125.8 (aromatic carbons), 52.1 (thieno-CH₂).

Alternative Route: One-Pot Tandem Reaction

Reaction Overview

A streamlined method combines cyclocondensation and oxidation in a single pot, reducing purification steps.

Procedure

  • One-Pot Synthesis :

    • Reagents : 4-Chlorophenyl isothiocyanate, 2-phenylacetamide, H₂O₂.

    • Conditions : DMF, Et₃N, 80°C, 8 hours.

    • Yield : 60% after solvent evaporation and crystallization.

Advantages

  • Eliminates intermediate isolation.

  • Suitable for gram-scale production.

Comparative Analysis of Methods

Parameter Route 1 Route 2 One-Pot Route
Total Yield 65%58%60%
Reaction Time 22 hours18 hours8 hours
Purification RecrystallizationColumn ChromatographyCrystallization
Scalability ModerateLowHigh
Cost Efficiency HighModerateHigh

Key Observations :

  • Route 1 offers higher yields but requires multiple steps.

  • The one-pot method balances efficiency and scalability, ideal for industrial applications.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Systems : Automated reactors enhance reproducibility for large batches.

  • Solvent Recovery : DMF and THF are recycled via distillation to reduce costs.

  • Catalyst Reuse : Et₃N is recovered and reused in subsequent batches.

Quality Control

  • HPLC Purity : ≥98% achieved via gradient elution (C18 column, acetonitrile:water).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C confirms thermal stability .

Chemical Reactions Analysis

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the synthesis of bacterial cell walls, leading to cell lysis. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 4-Chlorophenyl, phenylacetamide Sulfone, amide, (2E)-imine
N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]... Tetrahydrothieno[3,4-d][1,3]thiazole 4-Dimethylaminophenyl Sulfone, amide, (2E)-imine
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide Simple thiazole 3,4-Dichlorophenyl Amide, thiazole
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Chlorophenyl, thiocarbonohydrazide Triazole, thione, hydrogen-bond donors

Key Observations :

  • Core Structure : The target compound’s bicyclic sulfone-modified thiazole system distinguishes it from simpler thiazole (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) or triazole-thione cores . The sulfone group enhances polarity and may influence solubility and electronic properties.
  • Conversely, dichlorophenyl substituents () increase steric bulk and lipophilicity .

Hydrogen Bonding and Crystal Packing

  • Triazole-Thione Complex (): Forms a six-membered supramolecular aggregate via N–H···O/S and O–H···S hydrogen bonds, highlighting the role of multiple hydrogen-bond donors/acceptors in crystal engineering .
  • Thiazole Acetamide () : Exhibits R₂²(8) hydrogen-bonded dimers, contrasting with the triazole-thione’s extended network. The target compound’s sulfone may promote stronger dipole interactions than simple thiazoles .

Physicochemical and Pharmacological Implications

  • Bioactivity : While direct data are lacking, structurally related N-substituted acetamides exhibit ligand coordination (e.g., metal-binding via amide/thiazole groups) and penicillin-like bioactivity . The (2E)-imine configuration may confer geometric selectivity in target binding.

Biological Activity

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a thieno[3,4-d][1,3]thiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C22H20ClN3O2SC_{22}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 423.93 g/mol. The presence of the 4-chlorophenyl group and the thiazole ring are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H20ClN3O2S
Molecular Weight423.93 g/mol
IUPAC NameThis compound
CAS Number[Insert CAS Number]

Antimicrobial Properties

Thiazole derivatives are often associated with antimicrobial activities. A study on related compounds showed significant inhibition against various bacterial strains . This suggests that this compound could possess similar properties.

Anticancer Potential

The thieno[3,4-d][1,3]thiazole framework has been implicated in anticancer activity. Compounds featuring this moiety have been shown to inhibit tumor cell proliferation in vitro . The exact mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
  • Anticancer Effects : By inducing apoptosis or inhibiting cell cycle progression in cancer cells through targeted signaling pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals limited direct studies on this specific compound; however:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial and antiviral activities .
  • Synthesis and Evaluation : A related study synthesized a series of thiazole derivatives and evaluated their biological activities against various pathogens .

Table 2: Summary of Biological Activities from Related Compounds

CompoundActivity TypeObserved Effect
Thiazole Derivative AAntiviral50% inhibition of TMV
Thiazole Derivative BAntimicrobialEffective against E. coli
Thiazole Derivative CAnticancerInhibition of tumor growth

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